[1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
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Overview
Description
[1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is notable for its vibrant color, which makes it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline derivatives to introduce the nitro group. This is followed by the formation of a diazonium salt, which is then coupled with a pyrazole derivative under controlled conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. Common solvents used in the process include water, ethanol, and acetic acid, with temperatures carefully controlled to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like chlorine gas and nitric acid, respectively.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules. Its vibrant color also makes it useful as a dye in various chemical assays.
Biology
In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of the compound are explored for their potential pharmacological activities.
Industry
The compound finds applications in the textile industry as a dye. Its stability and vibrant color make it suitable for dyeing fabrics and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The nitrogen-nitrogen double bond is reactive and can interact with other molecules, leading to the formation of new compounds. The aromatic rings provide stability and allow for further functionalization.
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-8-9-18(13(2)10-12)23-15(4)19(14(3)22-23)21-20-16-6-5-7-17(11-16)24(25)26/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBBCDBOVMPJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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